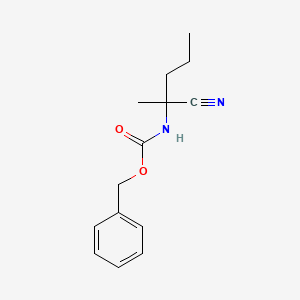

Benzyl (2-cyanopentan-2-yl)carbamate

Description

Properties

Molecular Formula |

C14H18N2O2 |

|---|---|

Molecular Weight |

246.30 g/mol |

IUPAC Name |

benzyl N-(2-cyanopentan-2-yl)carbamate |

InChI |

InChI=1S/C14H18N2O2/c1-3-9-14(2,11-15)16-13(17)18-10-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,16,17) |

InChI Key |

KNFHJRPOWOMBEC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C#N)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Direct Carbamate Formation Using Benzyl Carbamate

In the presence of base, benzyl carbamate can react with alkyl halides or activated alkyl intermediates bearing nitrile groups to form the target carbamate:

- Typical bases: Sodium hydride, sodium cyanide, or other strong bases.

- Solvents: DMF, Et2O, or toluene.

- Temperature: Room temperature to 90 °C.

- Reaction time: Several hours to overnight.

For example, benzyl carbamate reacts with alkyl bromides or activated nitrile intermediates to afford carbamates in good yields.

Carbamate Formation via Benzyl Chloroformate

Alternatively, benzyl chloroformate can be reacted with amines or cyanopentan-2-yl amines to form carbamates:

- Reaction in aqueous ammonia or amine solutions.

- Cold conditions to control reactivity.

- High yields (>90%) reported.

Some patents and literature describe the use of radical initiators (e.g., azo compounds like 4,4'-azobis(4-cyano-pentan-1-ol)) for polymerization or functional group introduction on cyanopentan-2-yl derivatives, which may be adapted for carbamate synthesis.

Summary Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(1-cyano-1-methylbutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Benzyl N-(1-cyano-1-methylbutyl)carbamate oxides.

Reduction: Benzyl N-(1-amino-1-methylbutyl)carbamate.

Substitution: Various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-(1-cyano-1-methylbutyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl N-(1-cyano-1-methylbutyl)carbamate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbamate moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Key Structural Features

The compound’s structure comprises:

- Benzyl carbamate backbone : Common in intermediates for drug discovery and peptide synthesis.

- 2-cyanopentan-2-yl substituent: The cyano group enhances electrophilicity and may confer metabolic stability compared to hydroxyl or amino-substituted analogs.

Similar Compounds and Substituent Variations

Key Observations :

- Functional groups: Replacement of the cyano group with hydroxyl, hydrazinyl, or amino substituents alters polarity and hydrogen-bonding capacity .

- Steric effects: Bulky substituents (e.g., cyclopropylamino) may hinder enzymatic degradation, enhancing pharmacokinetic profiles .

Stability and Solvent Effects

- Solvent compatibility : Polar aprotic solvents (e.g., DMSO) deactivate condensation reactions, while AcOH facilitates cyclic product formation .

- Hydrolysis susceptibility: Benzyl carbamates hydrolyze in aqueous or acidic media, but the cyano group may reduce this tendency compared to hydroxyl analogs .

Enzyme Inhibition

Sulfonamide-based benzyl carbamates (e.g., compounds 5c, 5j, 5k) exhibit potent butyrylcholinesterase (BChE) inhibition (IC₅₀ = 4.33–8.52 µM), surpassing rivastigmine in selectivity . The cyano group in the target compound could modulate binding affinity to enzyme active sites.

Cytotoxicity and ADME Profiles

- ADME properties: Lipophilic substituents (e.g., cyanogroup) may enhance blood-brain barrier penetration, though metabolic stability requires further study .

Q & A

Q. Table 1: Synthetic Routes for Benzyl Carbamate Derivatives

| Reaction Type | Conditions | Key Products | Yield Optimization Tips |

|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, THF, 0°C | This compound | Use anhydrous solvents to prevent hydrolysis |

| Oxidation | mCPBA, CH₂Cl₂, RT | Sulfoxide derivatives | Monitor reaction with TLC (Rf shift) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.